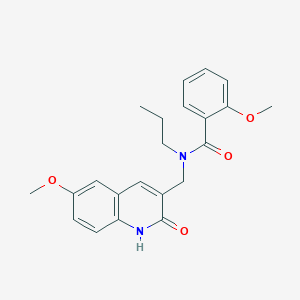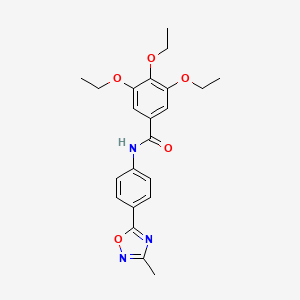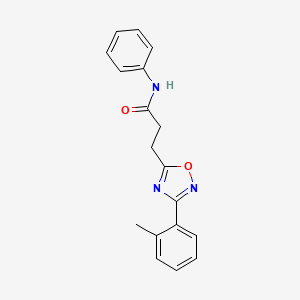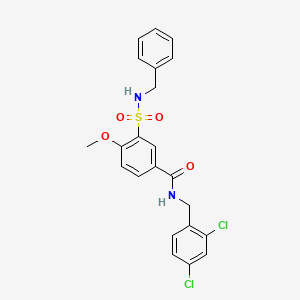
N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide, also known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBES belongs to the class of sulfonamide compounds, which have been widely studied for their pharmacological properties.
作用机制
N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. These enzymes are involved in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase activity, this compound can disrupt these physiological processes, leading to the inhibition of cancer cell growth and the aggregation of beta-amyloid protein.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by disrupting the activity of carbonic anhydrase enzymes. This compound has also been shown to inhibit the aggregation of beta-amyloid protein, which is implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide in lab experiments is its potential therapeutic applications in various fields of research. This compound has been studied for its potential use in cancer treatment, Alzheimer's disease, and inflammation. Another advantage of using this compound in lab experiments is its specificity for carbonic anhydrase enzymes. This compound can selectively inhibit the activity of carbonic anhydrase enzymes without affecting other enzymes.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in cancer cells, but it can also induce cytotoxicity in healthy cells. Another limitation of using this compound in lab experiments is its potential off-target effects. This compound can inhibit the activity of other enzymes, which can lead to unintended effects.
未来方向
There are several future directions for the study of N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the study of the potential side effects of this compound in vivo is an essential area of future research. Finally, the development of this compound as a therapeutic agent for cancer treatment, Alzheimer's disease, and inflammation is a promising area of future research.
Conclusion
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized using a multi-step reaction process, and it exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes. This compound has been studied for its potential use in cancer treatment, Alzheimer's disease, and inflammation. While this compound has several advantages for lab experiments, it also has limitations, including potential toxicity and off-target effects. There are several future directions for the study of this compound, including the development of this compound derivatives with improved pharmacological properties and the study of its potential side effects in vivo.
合成方法
N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with N-butyl-3-aminobenzoic acid to form N-butyl-3-(4-methoxybenzoyl)benzamide. Finally, N-butyl-3-(4-methoxybenzoyl)benzamide is reacted with diethyl sulfite to form this compound.
科学研究应用
N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. One of the significant areas of research is cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid protein, which is implicated in the development of Alzheimer's disease.
属性
IUPAC Name |
3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-30-20-10-8-16(22(27)25-14-17-7-9-18(23)12-19(17)24)11-21(20)31(28,29)26-13-15-5-3-2-4-6-15/h2-12,26H,13-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTGHXFEMUZNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

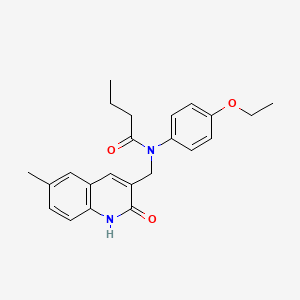
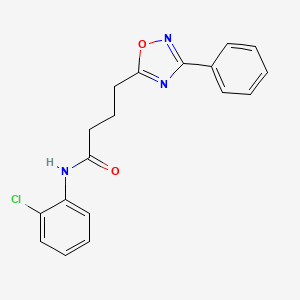
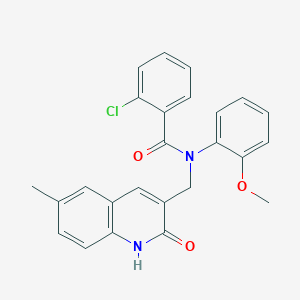
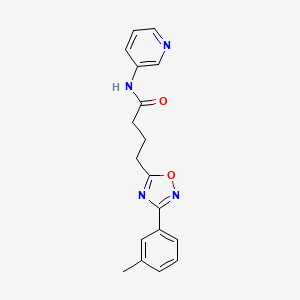
![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)



![1-(4-methoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7699781.png)
